![molecular formula C9H16N2O3 B1602690 1-Ethyl-2,3-dimethylimidazolium methyl carbonate CAS No. 625120-68-5](/img/structure/B1602690.png)
1-Ethyl-2,3-dimethylimidazolium methyl carbonate
Overview
Description
1-Ethyl-2,3-dimethylimidazolium methyl carbonate is a heterocyclic organic compound . It has a molecular weight of 200.23 and a molecular formula of C9H16N2O3 . It appears as a liquid and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate consists of a 1-ethyl-2,3-dimethylimidazolium cation and a methyl carbonate anion . The InChI key is FAFIVIBGDSQQSG-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
1-Ethyl-2,3-dimethylimidazolium methyl carbonate has a refractive index of n20/D 1.416 . It is a liquid that is stored at room temperature . Its boiling point is greater than 100°C .Scientific Research Applications
Electrochemistry
1-Ethyl-2,3-dimethylimidazolium methyl carbonate is being explored for its potential in electrochemical applications due to its ionic nature and ability to facilitate electron transfer processes. Its unique properties make it suitable for use as an electrolyte in various electrochemical devices, including batteries and supercapacitors .
Biocatalysis
In the field of biocatalysis, this compound is valued for its ability to create a conducive environment for enzymatic reactions. It can stabilize enzymes and enhance their activity, which is crucial for industrial processes that rely on biocatalysts .
Materials Synthesis
The compound is utilized in materials synthesis, particularly in the formation of novel materials with specific properties. Its role as a solvent and catalyst in the synthesis of polymers and other advanced materials is of significant interest .
Organic Catalysis
As a solvent and catalyst, 1-Ethyl-2,3-dimethylimidazolium methyl carbonate is used in organic catalysis to accelerate chemical reactions. Its ability to dissolve a wide range of reactants and its thermal stability under reaction conditions are advantageous .
Polymerization
This ionic liquid plays a role in polymerization processes, where it can act as a solvent or co-solvent, providing a medium for the polymerization reaction to occur. It helps in controlling the polymerization kinetics and the properties of the resulting polymers .
Medicinal Chemistry
In medicinal chemistry, the compound finds application in the synthesis of pharmaceuticals and other bioactive molecules. Its solvent properties can be leveraged to improve the solubility of drug compounds and facilitate the synthesis of complex molecules .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of substances called ionic liquids . Ionic liquids are salts in a liquid state and are often used as solvents for chemical reactions due to their unique properties such as low volatility and high thermal stability .
Mode of Action
The mode of action of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate is primarily through its role as an ionic liquid. It facilitates chemical reactions by acting as a solvent, providing a medium in which other compounds can dissolve and react . The exact interactions between this compound and its targets would depend on the specific reaction it’s being used for.
Biochemical Pathways
As an ionic liquid, it can influence a wide range of chemical reactions by altering the reaction environment . The exact pathways affected would depend on the specific reaction and the compounds involved.
Pharmacokinetics
This compound is primarily used in chemical reactions as a solvent
Result of Action
The result of the action of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate is to facilitate chemical reactions by acting as a solvent . It can help to increase the efficiency of reactions and improve the yield of the desired products .
Action Environment
The action of 1-Ethyl-2,3-dimethylimidazolium methyl carbonate can be influenced by various environmental factors. For example, the temperature and pressure can affect the properties of the ionic liquid and therefore influence its effectiveness as a solvent . Additionally, the presence of other compounds in the reaction mixture can also impact the action of this compound .
properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H4O3/c1-4-9-6-5-8(3)7(9)2;1-5-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFIVIBGDSQQSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.COC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584831 | |
Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dimethylimidazolium methyl carbonate | |
CAS RN |
625120-68-5 | |
Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2,3-dimethylimidazolium methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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